N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide

Kinase inhibition GPCR antagonism Antimicrobial screening

This benzothiazole–piperidine carboxamide with N-allyl substitution occupies a unique, unreported pharmacological space. No peer-reviewed bio data exists for this specific allyl variant; subtle substituent changes in this chemotype cause order-of-magnitude potency shifts. Source for: (1) LC-MS/HPLC reference standard leveraging distinct MW 301.41 and predictable fragmentation; (2) scaffold-hopping kinase/GPCR library design, with the allyl handle enabling cross-metathesis or thiol-ene click chemistry; (3) lipophilic-neutral comparator in ADME assays (Lipinski-compliant). Insist on vendor CoA confirming ≥95% purity.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 478256-95-0
Cat. No. B2941265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide
CAS478256-95-0
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESC=CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H19N3OS/c1-2-9-17-16(20)19-10-7-12(8-11-19)15-18-13-5-3-4-6-14(13)21-15/h2-6,12H,1,7-11H2,(H,17,20)
InChIKeyBFQCSMZNMWCUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide (CAS 478256-95-0) Procurement-Grade Baseline Profile


N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide (CAS 478256-95-0) is a synthetic small molecule featuring a benzothiazole–piperidine–carboxamide scaffold with an N‑allyl substituent. Its molecular formula is C₁₆H₁₉N₃OS and its molecular weight is 301.41 g/mol . The compound is classified as a research chemical and is offered by multiple vendors at purities typically ≥95% . However, no peer-reviewed biological data, patent‑reported pharmacological profiling, or systematic comparative studies against close structural analogs were identified in the open scientific literature at the time of this analysis.

Why In-Class Benzothiazole–Piperidine Carboxamides Cannot Simply Be Substituted for CAS 478256-95-0


The benzothiazole–piperidine carboxamide chemotype is employed across diverse therapeutic programs (e.g., PIM kinase inhibition, CCR3 antagonism, A₂A receptor modulation), where subtle changes in the amide‑N substituent, benzothiazole ring substitution, or piperidine attachment point can cause order‑of‑magnitude shifts in target potency and selectivity [1]. Without compound‑specific comparative data, no generic analog can be assumed to replicate the pharmacological, physicochemical, or ADME profile of the allyl‑substituted variant represented by CAS 478256-95-0. Procurement decisions must therefore be guided by quantitative, comparator‑anchored evidence [2].

Quantitative Comparator-Based Evidence Guide for N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide (CAS 478256-95-0)


Absence of Public-Domain Head-to-Head Comparative Biological Data for CAS 478256-95-0

No primary research article, patent example, or curated database entry was identified that reports a quantitative biological activity value (e.g., IC₅₀, Kᵢ, EC₅₀) for N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide (CAS 478256-95-0) in direct comparison with a named structural analog. Searches across PubMed, PubChem, ChEMBL, BindingDB, and the European Patent Office's full-text database returned only vendor catalog entries and basic property listings. This constitutes a critical evidence gap that precludes any substantiated claim of differentiation.

Kinase inhibition GPCR antagonism Antimicrobial screening

Application Scenarios Grounded in Available Evidence for CAS 478256-95-0


Internal Reference Standard for Analytical Method Development

Given the absence of published biological data, the compound may be considered as a chromatographic or mass-spectrometric reference standard for LC-MS or HPLC method development, leveraging its distinct molecular weight (301.41 g/mol) and predictable fragmentation pattern . Procurement for this purpose would require vendor-provided certificates of analysis confirming purity ≥95%.

Scaffold-Hopping Library Design

The benzothiazole–piperidine–allyl carboxamide core could serve as a scaffold-hopping starting point in medicinal chemistry libraries targeting kinases or GPCRs, as supported by the broader patent literature on related scaffolds [1]. The allyl group provides a synthetic handle for further derivatization via cross-metathesis or thiol-ene click chemistry.

Physicochemical Profiling in Early Drug Discovery

The compound's calculated properties (MW 301.41, cLogP ~2.8, tPSA ~50 Ų) place it within favorable drug-like space (Lipinski rule-of-five compliant) . It may be used as a lipophilic-neutral comparator in permeability or metabolic stability assays, provided the user independently generates the necessary data.

Quote Request

Request a Quote for N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.